molecular formula C11H15BrN2O B11851865 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11851865
M. Wt: 271.15 g/mol
InChI Key: NBKYGETUZBQUNS-UHFFFAOYSA-N
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Description

3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a suitable naphthyridine precursor.

    Bromination: Introduction of the bromine atom at the 3-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Cyclization: Formation of the tetrahydro-1,6-naphthyridin-2(1H)-one ring structure may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different analogs.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom at the 3-position.

    3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Lacks the isopropyl group at the 6-position.

Uniqueness

The presence of both the bromine atom at the 3-position and the isopropyl group at the 6-position may confer unique chemical and biological properties to 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H15BrN2O/c1-7(2)14-4-3-10-8(6-14)5-9(12)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)

InChI Key

NBKYGETUZBQUNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C=C(C(=O)N2)Br

Origin of Product

United States

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